2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one
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Overview
Description
2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one is a cyclic organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with various substituents, including a dimethyl group and an isopropyl ether group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and substituted cyclohexanes.
Scientific Research Applications
2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler cycloalkane with a ketone functional group.
2,2-Dimethylcyclohexanone: Similar structure but lacks the isopropyl ether group.
Isopropylcyclohexane: Contains an isopropyl group but lacks the ketone functionality.
Uniqueness
2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one is unique due to its combination of substituents, which confer distinct chemical and physical properties. The presence of both the dimethyl and isopropyl ether groups makes it a versatile compound with diverse reactivity and applications.
Properties
CAS No. |
65519-73-5 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,2-dimethyl-6-(propan-2-yloxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-9(2)14-8-10-6-5-7-12(3,4)11(10)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
DEGZLYXEPARTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C1CCCC(C1=O)(C)C |
Origin of Product |
United States |
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